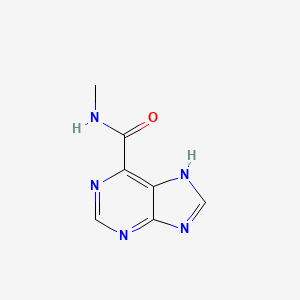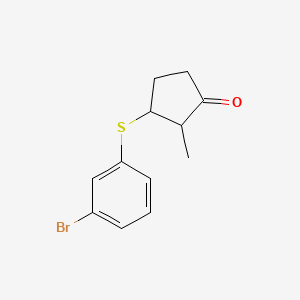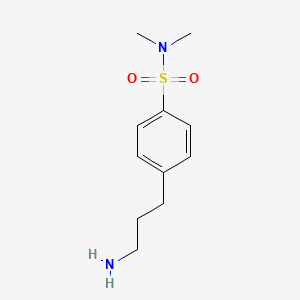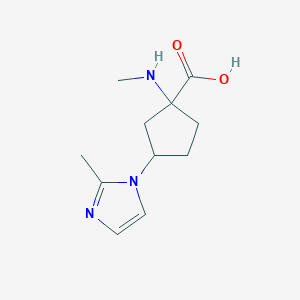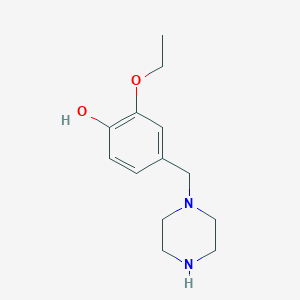
7-Fluoro-3-isopropylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-isopropylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-isopropylquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-isopropylaniline and 2-fluorobenzoyl chloride.
Formation of Intermediate: The reaction between 3-isopropylaniline and 2-fluorobenzoyl chloride under basic conditions (e.g., using a base like triethylamine) leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst (e.g., a Lewis acid like aluminum chloride) to form the quinoline ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-3-isopropylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Substitution: The fluorine atom at the 7-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-methanol or quinoline-4-aldehyde .
Aplicaciones Científicas De Investigación
7-Fluoro-3-isopropylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-3-isopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The quinoline ring structure allows the compound to intercalate into DNA, disrupting DNA replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoroquinoline-4-carboxylic acid: Similar structure but lacks the isopropyl group at the 3-position.
3-Isopropylquinoline-4-carboxylic acid: Similar structure but lacks the fluorine atom at the 7-position.
Quinoline-4-carboxylic acid: The parent compound without the fluorine and isopropyl substituents.
Uniqueness
7-Fluoro-3-isopropylquinoline-4-carboxylic acid is unique due to the presence of both the fluorine atom at the 7-position and the isopropyl group at the 3-position. These substituents confer distinct chemical and biological properties, making the compound valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H12FNO2 |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
7-fluoro-3-propan-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12FNO2/c1-7(2)10-6-15-11-5-8(14)3-4-9(11)12(10)13(16)17/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
UVLYMTADZPYIIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=C2C=C(C=CC2=C1C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)

